Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate is a complex organic compound featuring a thiophene ring, a cyclopentanecarbonyl group, and a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and cyclopentanone as starting materials.
Reaction Steps:
The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
The acid chloride is then reacted with cyclopentanone in the presence of a base to form the cyclopentanecarbonyl derivative.
The resulting compound is further reacted with piperidine-4-carboxylic acid to form the piperidine ring.
Finally, the product is esterified using ethanol to yield this compound.
Industrial Production Methods: The industrial production involves optimizing these reaction steps to achieve higher yields and purity. This may include using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thiophene ring or the piperidine ring, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases are typically employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific reaction conditions.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted derivatives with different atoms or groups attached to the original structure.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: In biological research, the compound may be used as a probe to study biological processes or as a precursor for biologically active molecules. Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its structural features may contribute to the activity of pharmaceutical compounds. Industry: The compound's properties may be exploited in material science, such as in the creation of advanced materials with specific characteristics.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate depends on its specific application. Generally, the compound may interact with biological targets through binding to receptors or enzymes, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 1-(1-(thiophen-2-yl)cyclohexanecarbonyl)piperidine-4-carboxylate: Similar structure but with a cyclohexane ring instead of cyclopentane.
Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness: Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate is unique due to its specific combination of thiophene, cyclopentanecarbonyl, and piperidine groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-16(20)14-7-11-19(12-8-14)17(21)18(9-3-4-10-18)15-6-5-13-23-15/h5-6,13-14H,2-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBMFNZVRNPGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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